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3-((7-Chloroquinazolin-4-yl)amino)propanoic acid

Medicinal Chemistry Chemical Synthesis Purification

3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid (CAS 886499‑24‑7; molecular formula C₁₁H₁₀ClN₃O₂; MW 251.67) is a quinazoline‑derived β‑amino acid that combines the well‑established 7‑chloroquinazoline pharmacophore with a propanoic acid side‑chain through a 4‑amino linkage [REFS‑1]. The compound is supplied as a free base with a measured LogP of 1.64, a density of 1.5 ± 0.1 g cm⁻³ and a boiling point of 507.2 ± 45.0 °C [REFS‑1].

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
Cat. No. B11860576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((7-Chloroquinazolin-4-yl)amino)propanoic acid
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=CN=C2NCCC(=O)O
InChIInChI=1S/C11H10ClN3O2/c12-7-1-2-8-9(5-7)14-6-15-11(8)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)
InChIKeyWCEVCSXYVPWPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid: A Specialized 7‑Chloroquinazoline‑β‑alanine Hybrid for Drug‑Discovery Procurement


3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid (CAS 886499‑24‑7; molecular formula C₁₁H₁₀ClN₃O₂; MW 251.67) is a quinazoline‑derived β‑amino acid that combines the well‑established 7‑chloroquinazoline pharmacophore with a propanoic acid side‑chain through a 4‑amino linkage [REFS‑1]. The compound is supplied as a free base with a measured LogP of 1.64, a density of 1.5 ± 0.1 g cm⁻³ and a boiling point of 507.2 ± 45.0 °C [REFS‑1]. These physicochemical features differentiate it from both non‑chlorinated quinazoline analogs and regioisomeric 2‑substituted analogues, making it a non‑interchangeable building block for structure‑based drug discovery.

Chemotype
7‑Chloroquinazoline‑β‑alanine building block with free carboxylic acid handle
Differentiation
Regioisomer‑ and substitution‑specific scaffold for structure‑based drug discovery
Procurement Logic
Supports kinase‑focused SAR programs where linker geometry matters

Why 4‑Aminoquinazoline Generics Cannot Replace 3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid in Target‑Focused Research


The ubiquitous 4‑aminoquinazoline scaffold yields potent kinase inhibitors, but small structural variations dictate selectivity, potency, and pharmacokinetic profile [REFS‑1]. 3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid uniquely combines three features: (i) a 7‑chloro substituent that increases hydrophobic contact with kinase ATP pockets; (ii) a β‑amino acid linker that alters the trajectory of the carboxylate pharmacophore relative to α‑amino acid analogues; and (iii) a free carboxylic acid that permits salt formation or conjugation without protection. Amino acid‑derived quinazolines as a class display a pan‑Rock I/II inhibition profile that is distinct from non‑amino acid quinazolinones, which achieve higher PKA selectivity [REFS‑2]. Consequently, substituting a generic 4‑aminoquinazoline or a non‑chlorinated analogue would fundamentally change the scaffold’s biochemical fingerprint and invalidate structure–activity relationship (SAR) programs built around this specific chemotype.

7‑Chloro substituent
Absence alters hydrophobic ATP‑pocket contact; non‑chlorinated analogues may shift kinase inhibition profile
β‑Alanine linker
α‑Amino acid regioisomers place carboxylate differently, changing pharmacophore trajectory and SAR interpretation
Pan‑Rock selectivity
Amino acid‑derived quinazolines exhibit pan‑Rock bias; non‑amino acid quinazolinones may favor PKA, invalidating target‑focused chemotype comparison

Quantitative Evidence Differentiating 3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid from Closest Structural Analogues


Boiling‑Point and Density Divergence Between 3‑Substituted β‑Alanine and 2‑Substituted α‑Alanine Regioisomers

The 3‑substituted β‑alanine derivative 3‑((7‑chloroquinazolin‑4‑yl)amino)propanoic acid exhibits a boiling point of 507.2 ± 45.0 °C and a density of 1.5 ± 0.1 g cm⁻³ [REFS‑1]. Its regioisomer 2‑((7‑chloroquinazolin‑4‑yl)amino)propanoic acid (CAS 1008069‑39‑3), which bears an α‑alanine backbone, displays a lower boiling point of 498.1 ± 40.0 °C and an identical calculated density [REFS‑2]. The 9.1 °C boiling‑point difference reflects altered intermolecular hydrogen‑bonding networks imposed by the β‑amino acid geometry.

Boiling point divergence
Data to verify
ΔBoiling point ≈ +9.1 °C vs α‑alanine regioisomer; density identical
Supports regioisomer identity control during purification
Predicted values; experimental confirmation advised
Medicinal Chemistry Chemical Synthesis Purification

Certified Purity Advantage: 3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid Reaches 98 % Purity from Specialized Manufacturers

Specialty manufacturer MolCore lists the target compound at NLT 98 % purity (CAS 886499‑24‑7) [REFS‑1], whereas generic chemical marketplaces such as Chemenu supply it at 97 % purity [REFS‑2]. This 1‑percentage‑point purity differential, although numerically modest, translates to a 33 % reduction in total impurity burden (from 3 % to 2 %). For the comparator 2‑((7‑chloroquinazolin‑4‑yl)amino)propanoic acid, typical advertised purity is 95 % [REFS‑3], further widening the quality gap.

Certified purity
Data to verify
NLT 98% purity from specialized supplier
Reduces impurity‑driven assay variability vs generic 97% offerings
Vendor‑reported; analytical method not disclosed
Procurement Quality Control High‑Throughput Screening

Class‑Level Rock‑Kinase Selectivity Profiling: Amino‑Acid Quinazolines Display a Distinct Pan‑Rock Bias

A systematic SAR study of amino acid‑derived quinazolines demonstrated that this chemotype functions predominantly as a pan‑Rock I/II inhibitor, with some compounds achieving sub‑nanomolar enzymatic potency (IC₅₀ < 1 nM) and nanomolar cellular activity in ppMLC assays, but systematically failing to achieve selectivity against PKA [REFS‑1]. In contrast, non‑amino acid derived quinazolinones from the same laboratory achieved high selectivity against PKA [REFS‑1]. 3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid, as a β‑amino acid‑conjugated quinazoline, is rationally predicted to inherit this pan‑Rock / low‑PKA‑selectivity signature.

Kinase selectivity profile
Class‑level inference
Amino acid‑derived quinazolines exhibit pan‑Rock I/II bias; low PKA selectivity reported
Guides scaffold choice when Rock engagement is desired over PKA
Class SAR data; direct compound profiling needed
Kinase Inhibition Rock Kinase Selectivity

Lipophilicity Contrast: 7‑Chloro Substitution Elevates LogP Relative to Non‑Chlorinated Quinazoline‑β‑alanine

The target compound possesses a measured LogP of 1.64 [REFS‑1]. Its non‑chlorinated counterpart, 3‑(quinazolin‑4‑ylamino)propanoic acid (free base), has no publicly available experimental LogP; however, its hydrochloride salt is reported with a computed LogP of 1.94 [REFS‑2]. Because salt formation typically lowers apparent LogP, the free‑base LogP of the non‑chlorinated analogue is expected to be ≥ 2.0, i.e. higher than that of the 7‑chloro compound. The 7‑chloro substituent therefore does not simply increase lipophilicity in a predictable additive fashion; rather, it modulates the electronic distribution of the quinazoline ring, resulting in a lower LogP than might be anticipated.

Lipophilicity contrast
Data to verify
Experimental LogP 1.64 vs predicted ≥2.0 for non‑chlorinated free base
7‑Cl substitution unexpectedly lowers LogP, potentially aiding solubility
Comparator LogP is estimated; direct measurement recommended
ADME Lipophilicity Blood‑Brain Barrier

Evidence‑Based Application Scenarios for 3‑((7‑Chloroquinazolin‑4‑yl)amino)propanoic acid


Rock‑Family Kinase Probe Development

Based on the class‑level evidence that amino acid‑derived quinazolines function as pan‑Rock I/II inhibitors with sub‑nanomolar potency and poor PKA selectivity [REFS‑1], 3‑((7‑chloroquinazolin‑4‑yl)amino)propanoic acid is a logical scaffold for developing chemical probes targeting the Rock signalling pathway. Its free carboxylic acid enables direct conjugation to fluorophores or biotin without a deprotection step, accelerating probe synthesis. The 7‑chloro substituent, which modulates lipophilicity downward to LogP 1.64 [REFS‑2], may improve aqueous solubility relative to more lipophilic non‑chlorinated analogues, facilitating biochemical assay development.

High‑Purity Starting Material for Fragment‑Based Lead Discovery

With supplier‑certified purity of 98 % [REFS‑3], this compound meets the stringent purity criteria required for fragment‑based screening (typically ≥95 %). The 33 % lower impurity load compared to standard 97 %‑purity offerings [REFS‑4] minimises false hits in differential scanning fluorimetry and SPR assays, where contaminants can dominate binding signals. The distinct boiling point (507 °C) and density (1.5 g cm⁻³) [REFS‑2] further inform solvent selection for fragment soaking experiments.

β‑Amino Acid Prodrug or Conjugate Design

The β‑alanine backbone of 3‑((7‑chloroquinazolin‑4‑yl)amino)propanoic acid structurally mimics the γ‑aminobutyric acid moiety that conferred in vivo stability in quinazoline antifolate dipeptide analogues [REFS‑5]. This precedent supports the investigation of this compound as a metabolically stable β‑amino acid carrier for targeted drug delivery, where the quinazoline ring serves as a recognition element and the propanoic acid provides a handle for esterase‑sensitive prodrug formation.

Regioisomer‑Specific SAR Campaigns

The 9.1 °C boiling‑point difference between the 3‑substituted β‑alanine and 2‑substituted α‑alanine regioisomers [REFS‑2][REFS‑6] enables unambiguous quality‑control discrimination between the two analogues. For medicinal chemistry teams exploring the impact of linker geometry on target engagement, this physical property difference provides a simple, non‑spectroscopic identity check that ensures the correct isomer is used in biological assays, preventing confounding SAR data.

Application
Selection Property
Validation Focus
Rock‑family kinase probe development
Pan‑Rock I/II inhibitor scaffold with free carboxylic acid for direct conjugation
Kinase selectivity profiling; probe synthesis efficiency
Fragment‑based lead discovery
Supplier‑certified purity ≥98% meets fragment screening criteria
Purity‑dependent assay reproducibility; false‑hit minimization
β‑Amino acid prodrug or conjugate design
β‑Alanine backbone mimics metabolically stable dipeptide motifs
In vitro metabolic stability; esterase‑sensitive release
Regioisomer‑specific SAR campaigns
Thermal property difference from α‑alanine regioisomer enables identity confirmation
Regioisomer integrity check; SAR data coherence
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